5-(2-Furyl)thiophene-2-boronic acid
Overview
Description
5-(2-Furyl)thiophene-2-boronic acid: is an organoboron compound that features both a furan and a thiophene ring. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . The presence of both furan and thiophene rings makes it a versatile reagent in various chemical transformations.
Mechanism of Action
Target of Action
The primary target of 5-(2-Furyl)thiophene-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which may suggest good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, under conditions that effect a rapid release of the boronic acid, the yield of cross-coupled product can be increased . This suggests that the compound’s action can be optimized under specific environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)thiophene-2-boronic acid typically involves the borylation of the corresponding halogenated thiophene-furan compound. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out under inert atmosphere conditions with a base such as potassium acetate in a solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Furyl)thiophene-2-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, toluene).
Conditions: Typically, the reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic chemistry, 5-(2-Furyl)thiophene-2-boronic acid is used as a building block for the synthesis of complex molecules through cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Comparison with Similar Compounds
Comparison: Compared to these similar compounds, 5-(2-Furyl)thiophene-2-boronic acid is unique due to the presence of both furan and thiophene rings, which can offer enhanced reactivity and selectivity in cross-coupling reactions . This dual-ring structure can also provide additional electronic and steric properties that are beneficial in the synthesis of complex organic molecules.
Properties
IUPAC Name |
[5-(furan-2-yl)thiophen-2-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPOSRCHDCHNKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=CO2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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